molecular formula C9H8F2O B13489017 (E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL

(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL

Cat. No.: B13489017
M. Wt: 170.16 g/mol
InChI Key: MKPBTHWUSQGECI-DUXPYHPUSA-N
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Description

(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate reagent to form the desired product. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the alkene. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that can be optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,3-difluorophenyl)prop-2-enal or 3-(2,3-difluorophenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(2,3-difluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted difluorophenyl derivatives depending on the reagent used.

Scientific Research Applications

(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-Difluorophenyl)prop-2-EN-1-OL
  • (E)-3-(2,5-Difluorophenyl)prop-2-EN-1-OL
  • (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL

Uniqueness

(E)-3-(2,3-Difluorophenyl)prop-2-EN-1-OL is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to other difluorophenyl derivatives.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

(E)-3-(2,3-difluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5,12H,6H2/b4-2+

InChI Key

MKPBTHWUSQGECI-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C/CO

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CCO

Origin of Product

United States

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